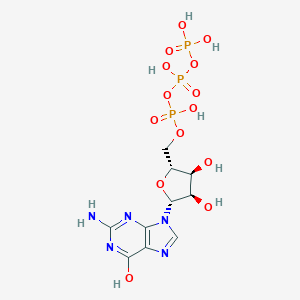
N-(1,3-benzothiazol-2-yl)-3-bromobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzothiazol-2-yl)-3-bromobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicine, agriculture, and environmental science. This compound belongs to the class of benzothiazole derivatives and is widely used as a precursor for the synthesis of other important compounds.
Mécanisme D'action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-3-bromobenzamide involves the inhibition of specific pathways and enzymes that are involved in cellular processes such as cell proliferation, apoptosis, and inflammation. This compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of various cellular processes.
Effets Biochimiques Et Physiologiques
N-(1,3-benzothiazol-2-yl)-3-bromobenzamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce cell cycle arrest, apoptosis, and autophagy in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines in macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1,3-benzothiazol-2-yl)-3-bromobenzamide in lab experiments is its ability to selectively target specific cellular pathways and enzymes. This allows for the investigation of specific cellular processes and the development of targeted therapies. However, a limitation of using this compound is its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for the study of N-(1,3-benzothiazol-2-yl)-3-bromobenzamide. One area of interest is the development of more potent and selective inhibitors of CK2, which could have applications in cancer therapy. Another area of interest is the investigation of the potential use of this compound in agriculture, specifically as a pesticide or herbicide. Additionally, further studies are needed to investigate the potential environmental impact of this compound and its degradation products.
Méthodes De Synthèse
The synthesis of N-(1,3-benzothiazol-2-yl)-3-bromobenzamide can be achieved through several methods, including the reaction of 2-aminobenzothiazole with 3-bromobenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2-aminobenzothiazole with 3-bromobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
Applications De Recherche Scientifique
N-(1,3-benzothiazol-2-yl)-3-bromobenzamide has been extensively studied for its potential applications in various fields of scientific research. In medicine, this compound has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. It has also been investigated for its potential use as an anti-inflammatory and anti-microbial agent.
Propriétés
Numéro CAS |
139233-21-9 |
|---|---|
Nom du produit |
N-(1,3-benzothiazol-2-yl)-3-bromobenzamide |
Formule moléculaire |
C14H9BrN2OS |
Poids moléculaire |
333.2 g/mol |
Nom IUPAC |
N-(1,3-benzothiazol-2-yl)-3-bromobenzamide |
InChI |
InChI=1S/C14H9BrN2OS/c15-10-5-3-4-9(8-10)13(18)17-14-16-11-6-1-2-7-12(11)19-14/h1-8H,(H,16,17,18) |
Clé InChI |
HNSMZZRBTBEMOV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)Br |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B187107.png)


